2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO3S/c17-13(10-6-7-10)16-14-12(15(18)19)11(8-20-14)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17)(H,18,19) . The Canonical SMILES representation is C1CC1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a topological polar surface area of 94.6 Ų .
Scientific Research Applications
Antimicrobial Activity
The synthesis of novel 2-aminothiophene derivatives, including those related to 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid, has been explored for their antimicrobial properties. These compounds have shown significant biological activities, such as antimicrobial, antifungal, and antitumor activities, indicating their potential in drug development. For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit antibacterial activity, highlighting the importance of thiophene derivatives in the development of new antimicrobials (Prasad et al., 2017).
Chemical Synthesis and Material Science
The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has revealed a new class of photoluminescent materials, suggesting applications in the field of materials science. This process involves the formation of π-conjugated oligoaminothiophenes, which exhibit unique photoluminescent properties. Such materials could find applications in organic electronics and photonics, indicating the compound's versatility beyond biological activity (Ekinci et al., 2000).
Advanced Organic Synthesis Techniques
Research has also focused on advanced synthesis techniques for creating 2-aminothiophene-3-carboxylate derivatives, including donor-acceptor cyclopropanes. These methods enable the efficient generation of these compounds, which are valuable for further chemical transformations and potentially for the synthesis of pharmaceuticals and agrochemicals. For example, DBU-mediated annulations provide a method to synthesize 2-aminothiophene-3-carboxylate derivatives with a variety of functional groups, showcasing the adaptability of these compounds in synthetic chemistry (Su et al., 2017).
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(10-6-7-10)16-14-12(15(18)19)11(8-20-14)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQKMRHUMWWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.